1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one
Description
1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one is a thiophene-derived ketone characterized by a 2-methylpropyl (isobutyl) substituent at the 5-position of the thiophene ring and an acetyl group at the 2-position. Its molecular formula is C₁₂H₁₆OS, with a molecular weight of 227.65 and a purity of 95% . The compound’s structure combines the electron-rich thiophene core with a lipophilic alkyl chain, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and materials science.
Properties
IUPAC Name |
1-[5-(2-methylpropyl)thiophen-2-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARPIKYRAJLSCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(S1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-methylpropyl bromide.
Reaction Conditions: The thiophene undergoes a Friedel-Crafts acylation reaction with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production: Industrially, the process is scaled up using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ethanone group to an alcohol.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one exhibit significant anticancer properties. For instance, derivatives containing thiophene moieties have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies demonstrated that certain analogs showed promising results against various human tumor cell lines, with growth inhibition rates exceeding 50% at specific concentrations .
Inhibition of Enzymatic Activity
The compound has been investigated for its role as an inhibitor of enzymes involved in critical biological pathways. For example, research has shown that modifications to the thiophene structure can enhance inhibitory potency against specific targets, such as Hedgehog acyltransferase (HHAT), which plays a crucial role in cancer signaling pathways .
Organic Electronics
Due to its unique electronic properties stemming from the thiophene unit, this compound is being explored for use in organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's solubility allows for easy processing and integration into device architectures.
Synthesis of Functional Materials
The compound serves as a versatile building block in the synthesis of more complex organic materials. Its functional groups can be modified to create polymers with tailored properties for specific applications, such as sensors or catalysts in organic reactions.
Case Study 1: Anticancer Screening
In a study conducted by the National Cancer Institute (NCI), several thiophene derivatives were screened for cytotoxicity against a panel of cancer cell lines. Compounds structurally related to this compound exhibited varying levels of activity, with some achieving GI50 values below 20 µM, indicating strong potential for further development as anticancer agents .
Case Study 2: Organic Photovoltaics
Research has demonstrated that incorporating thiophene-based compounds into photovoltaic cells enhances charge transport properties. A study focusing on the synthesis of polymeric materials derived from thiophene analogs showed improved efficiency in converting solar energy into electrical energy compared to traditional materials .
Mechanism of Action
The mechanism of action of 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, contributing to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents on the thiophene ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison
Electronic and Reactivity Trends
- Electron-Donating Groups (e.g., 2-Methylpropyl) : Increase electron density on the thiophene ring, favoring electrophilic substitution at the 4-position. This enhances reactivity in further functionalization .
- Electron-Withdrawing Groups (e.g., CF₃) : Reduce electron density, making the compound less reactive toward electrophiles but more stable under oxidative conditions .
Biological Activity
1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one is a thiophene derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial , anti-inflammatory , and therapeutic properties, making it a candidate for further research in drug development.
Chemical Structure and Properties
The chemical formula of this compound is C12H14OS, characterized by a thiophene ring substituted with a 2-methylpropyl group. The presence of this aliphatic chain enhances the compound's lipophilicity, which may contribute to its biological activity.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Interaction : It can modulate the activity of enzymes involved in inflammatory pathways and microbial growth.
- Receptor Binding : The compound may also interact with specific receptors, influencing cellular signaling pathways related to inflammation and infection control.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiophene have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus cereus . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anti-inflammatory Properties
The compound is also studied for its anti-inflammatory effects. In vitro assays have demonstrated that certain thiophene derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX), which are critical in the inflammatory response . This suggests potential therapeutic applications in treating conditions characterized by chronic inflammation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with other thiophene derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-[5-(4-methoxyphenyl)thiophen-2-yl]ethan-1-one | Methoxy substitution on phenyl group | Moderate anti-inflammatory |
| 1-[5-(2-methylphenyl)thiophen-2-yl]ethan-1-one | Methyl substitution on phenyl group | Significant antimicrobial |
| This compound | 2-Methylpropyl group | Enhanced lipophilicity |
The unique 2-methylpropyl substitution in this compound increases its lipophilicity compared to others, potentially enhancing its bioavailability and efficacy.
Case Studies and Research Findings
Several studies have explored the biological activity of thiophene derivatives, providing insights into their mechanisms and potential applications:
- Inhibitory Effects on Inflammation : A study demonstrated that thiophene derivatives could significantly reduce inflammation markers in cell cultures, indicating their potential as anti-inflammatory agents .
- Antimicrobial Testing : Another research effort highlighted the efficacy of similar compounds against resistant bacterial strains, suggesting that these derivatives could be developed into new antibiotics .
- Therapeutic Potential : Ongoing research aims to evaluate the therapeutic applications of these compounds in treating diseases such as arthritis and cancer by targeting specific signaling pathways involved in disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
